Schisanhenol

Vue d'ensemble

Description

Méthodes De Préparation

Le Gomisin K3 est principalement extrait du fruit séché de Schisandra rubriflora. Le processus d'extraction implique de faire tremper les fruits secs dans de l'éthanol aqueux à 70 % à température ambiante pendant 24 heures, suivi d'une filtration et d'une concentration pour obtenir la matière première . Le composé peut également être synthétisé par différentes voies chimiques, bien que les méthodes de synthèse spécifiques et les techniques de production industrielle ne soient pas largement documentées dans la littérature.

Analyse Des Réactions Chimiques

Le Gomisin K3 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut être induite en utilisant des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction impliquent généralement des réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Le Gomisin K3 peut subir des réactions de substitution nucléophile, où les nucléophiles remplacent les groupes fonctionnels de la molécule.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé.

Applications de la recherche scientifique

Le Gomisin K3 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé de référence en chimie analytique pour l'identification et la quantification des lignanes.

Médecine : Le composé a montré un potentiel dans le traitement des maladies du foie en raison de ses propriétés antioxydantes et anti-hépatite.

Mécanisme d'action

Le mécanisme d'action du Gomisin K3 implique plusieurs cibles moléculaires et voies :

Activité antioxydante : Le Gomisin K3 inhibe la peroxydation lipidique induite par la ferrocysteine et l'acide ascorbique-NADPH, protégeant les cellules des dommages oxydatifs.

Inhibition enzymatique : Il inhibe fortement l'UGT2B7, réduisant le métabolisme de certains médicaments et améliorant potentiellement leur efficacité.

Protection cardiovasculaire : Le composé atténue le dysfonctionnement endothélial via un mécanisme dépendant de l'AMPK, améliorant la santé vasculaire.

Applications De Recherche Scientifique

Anti-inflammatory Properties

Cytokine Storm Intervention

Recent studies have highlighted Schisanhenol's potential as a therapeutic agent in managing cytokine storms, particularly relevant during the COVID-19 pandemic. A study demonstrated that this compound significantly inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial in mediating inflammatory responses. The compound was tested on human myeloid leukemia mononuclear cells and in mouse models of lipopolysaccharide-induced acute lung injury, showing promising results in reducing systemic inflammation and macrophage activation .

Mechanism of Action

The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways involved in inflammation. Network pharmacology analyses identified several target proteins, including matrix metalloproteinase 9 and proto-oncogene tyrosine-protein kinase Src, suggesting a multifaceted mechanism of action .

Neuroprotective Effects

Protection Against Neurodegeneration

This compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease. It has been shown to modulate SIRT1 signaling pathways, which are implicated in neuronal survival and function. This modulation may provide a therapeutic avenue for combating neurodegeneration .

Case Studies

In experimental models, this compound demonstrated significant neuroprotective effects against apoptosis induced by toxic agents. The underlying mechanisms are believed to involve the modulation of oxidative stress and inflammatory responses within neuronal cells .

Cardiovascular Health

Heart Failure Treatment

Emerging research indicates that this compound may play a role in treating heart failure. A study explored its effects when combined with coenzyme Q10, revealing that the combination could inhibit the PI3K/AKT signaling pathway, which is often dysregulated in heart failure . This suggests that this compound could enhance cardiac function and offer protective benefits against heart failure.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings. Studies on lignans from Schisandra chinensis suggest that factors such as extraction methods and bioreactor conditions can significantly influence the yield and bioavailability of this compound . Optimizing these parameters is essential for maximizing its therapeutic potential.

Summary Table: Applications of this compound

Mécanisme D'action

The mechanism of action of Gomisin K3 involves several molecular targets and pathways:

Antioxidant Activity: Gomisin K3 inhibits lipid peroxidation induced by ferrous-cysteine and NADPH-ascorbic acid, protecting cells from oxidative damage.

Enzyme Inhibition: It strongly inhibits UGT2B7, reducing the metabolism of certain drugs and potentially enhancing their efficacy.

Cardiovascular Protection: The compound attenuates endothelial dysfunction via an AMPK-dependent mechanism, improving vascular health.

Comparaison Avec Des Composés Similaires

Le Gomisin K3 appartient aux lignanes dibenzocyclooctadiène, un groupe de composés présents dans le genre Schisandra. Des composés similaires comprennent :

- Gomisin A

- Gomisin G

- Schisandrin B

- Schisantherin A

- Gomisin L1

- Gomisin J

Comparé à ces composés, le Gomisin K3 est unique en raison de son inhibition spécifique de l'UGT2B7 et de son activité antioxydante puissante . Chacun de ces lignanes a des activités biologiques distinctes et des applications thérapeutiques potentielles, ce qui les rend précieux dans divers domaines de la recherche et de la médecine.

Activité Biologique

Schisanhenol (SSH) is a bioactive compound derived from Schisandra chinensis, a plant known for its medicinal properties in traditional Chinese medicine. Recent research has highlighted SSH's diverse biological activities, particularly its anti-inflammatory, hepatoprotective, and endothelial protective effects. This article reviews the current understanding of SSH's biological activity, supported by case studies and detailed research findings.

1. Hepatoprotective Activity

Recent studies have demonstrated SSH's significant hepatoprotective effects. In a study evaluating novel SSH derivatives, one compound exhibited potent protection against liver injury induced by concanavalin A (Con A) in mice. The mechanism involved inhibition of cell apoptosis and inflammatory responses through the IL-6/JAK2/STAT3 signaling pathway. This compound showed better protective activity than the positive control, dimethyl dicarboxylate biphenyl (DDB) .

| SSH Derivative | Hepatoprotective Effect | Mechanism |

|---|---|---|

| Compound 1b | Most potent | IL-6/JAK2/STAT3 pathway inhibition |

2. Anti-Inflammatory Effects

SSH has been identified as a potential therapeutic agent against cytokine storms (CS), which are acute systemic inflammatory responses often seen in severe infections like COVID-19. A study demonstrated that SSH significantly inhibited the NF-κB signaling pathway in THP-1 cells, reducing inflammatory cytokine production and alleviating lipopolysaccharide (LPS)-induced acute lung injury in mice. The study utilized network pharmacology to identify key target proteins such as matrix metalloproteinase 9 and proto-oncogene tyrosine-protein kinase Src, which are implicated in inflammatory responses .

| Effect | Observation | Model Used |

|---|---|---|

| NF-κB pathway inhibition | Significant reduction in p65 phosphorylation | THP-1 cells and LPS-induced mice model |

| Alleviation of acute lung injury | Reduced systemic inflammatory response | LPS-induced acute lung injury model |

3. Endothelial Protection

SSH has also shown promise in protecting endothelial cells from oxidative stress. A study indicated that SSH ameliorates oxLDL-induced endothelial dysfunction by modulating lectin-like oxLDL receptor-1 (LOX-1) signaling pathways. This protective effect is crucial as endothelial dysfunction is a precursor to various cardiovascular diseases .

4. Case Studies and Clinical Implications

Several case studies have explored the therapeutic potential of SSH in various conditions:

- Cytokine Storms : In a clinical context, SSH's ability to modulate inflammatory responses suggests its utility in treating conditions characterized by excessive inflammation, such as CS during viral infections.

- Liver Diseases : Given its hepatoprotective properties, SSH could be beneficial in managing liver diseases where inflammation plays a critical role.

5. Conclusion and Future Directions

This compound exhibits significant biological activities that warrant further investigation. Its hepatoprotective and anti-inflammatory properties highlight its potential as a therapeutic agent in various clinical settings. Future research should focus on clinical trials to validate these findings and explore the full therapeutic potential of SSH.

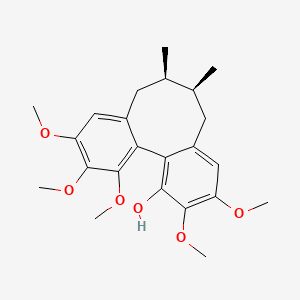

Propriétés

IUPAC Name |

(9S,10R)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-12-8-14-10-16(25-3)21(27-5)20(24)18(14)19-15(9-13(12)2)11-17(26-4)22(28-6)23(19)29-7/h10-13,24H,8-9H2,1-7H3/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSHYFPJBONYCQ-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@H]1C)OC)OC)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219452 | |

| Record name | Schisanhenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69363-14-0 | |

| Record name | Schisanhenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069363140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Schisanhenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCHISANHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80Y5907NIW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.